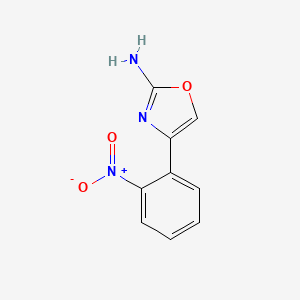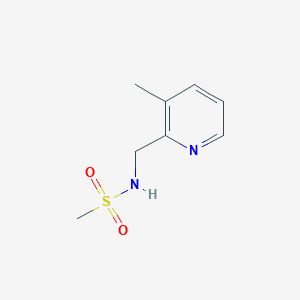
n-((3-Methylpyridin-2-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S It is characterized by the presence of a pyridine ring substituted with a methyl group and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide typically involves the reaction of 3-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Methylpyridine+Methanesulfonyl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, as an enzyme inhibitor, it may block the active site or interfere with substrate binding.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminomethyl-pyridin-2-yl)-N-methyl-methanesulfonamide
- N-(2-Pyridinylmethyl)methanesulfonamide
Uniqueness
N-((3-Methylpyridin-2-yl)methyl)methanesulfonamide is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
N-[(3-methylpyridin-2-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7-4-3-5-9-8(7)6-10-13(2,11)12/h3-5,10H,6H2,1-2H3 |
Clave InChI |
SJZWNHNHFZTGKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)CNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




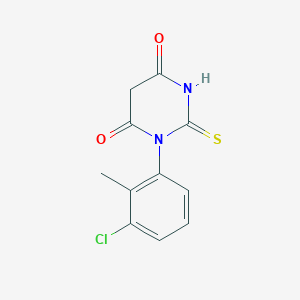
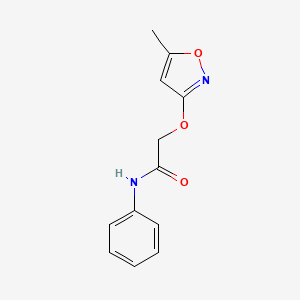

![N-[4-(propan-2-yloxy)phenyl]furan-2-carboxamide](/img/structure/B14912718.png)
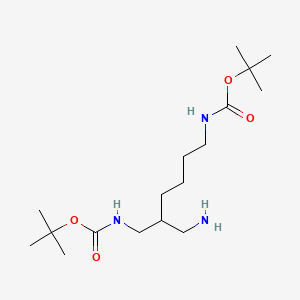

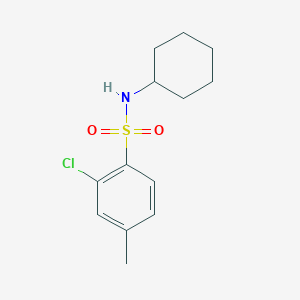
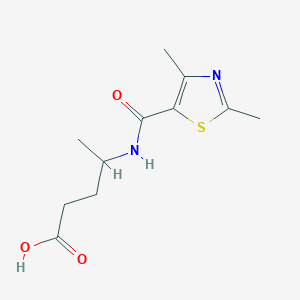
![7-Methyl-7-azaspiro[3.5]nonan-1-amine dihydrochloride](/img/structure/B14912735.png)

